![molecular formula C9H15Cl3N2O2S2 B13496769 N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride](/img/structure/B13496769.png)
N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride
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Overview
Description
N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with two chlorine atoms, an ethylamine chain, and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride typically involves multiple steps:
Formation of the Thiophene Derivative: The starting material, 2,5-dichlorothiophene, undergoes a reaction with ethylamine to form 2-(2,5-dichlorothiophen-3-yl)ethylamine.
Amidation Reaction: The intermediate product is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of chlorine atoms with nucleophiles, forming various substituted thiophene derivatives.
Scientific Research Applications
N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)acetamide
- N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)benzamide
Comparison: N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride is unique due to its methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and biological activity, making it a valuable molecule for specific research and industrial applications.
Biological Activity
N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride, identified by its CAS number 2680530-81-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C9H14Cl2N2O2S, with a molecular weight of 317.3 g/mol. The structure features a dichlorothiophene ring, which is known for its ability to interact with biological molecules, enhancing the compound's pharmacological profile.
Property | Value |
---|---|
CAS Number | 2680530-81-6 |
Molecular Formula | C₉H₁₄Cl₂N₂O₂S |
Molecular Weight | 317.3 g/mol |
1. Enzyme Interaction
Research indicates that this compound may interact with various enzymes and receptors within biological systems. These interactions can modulate enzymatic activity and influence cellular signaling pathways, which are crucial for therapeutic effects.
Case Study: Enzyme Inhibition
In a study examining the inhibition of specific enzymes involved in inflammatory pathways, this compound demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins. The inhibition of COX enzymes suggests potential applications in treating inflammatory diseases.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Potential Therapeutic Applications
Given its biological activity profile, this compound has potential applications in various therapeutic areas:
- Anti-inflammatory Drugs : Due to its COX inhibition properties.
- Antimicrobial Agents : Effective against resistant bacterial strains.
- Cancer Research : Ongoing studies are investigating its effects on tumor cell lines.
Properties
Molecular Formula |
C9H15Cl3N2O2S2 |
---|---|
Molecular Weight |
353.7 g/mol |
IUPAC Name |
N-[2-[2-(2,5-dichlorothiophen-3-yl)ethylamino]ethyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H14Cl2N2O2S2.ClH/c1-17(14,15)13-5-4-12-3-2-7-6-8(10)16-9(7)11;/h6,12-13H,2-5H2,1H3;1H |
InChI Key |
XRGRHPPGNCGJCY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCNCCC1=C(SC(=C1)Cl)Cl.Cl |
Origin of Product |
United States |
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